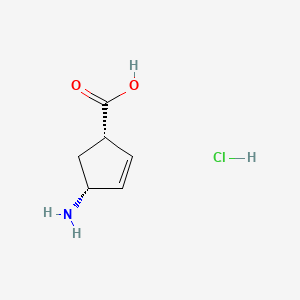

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

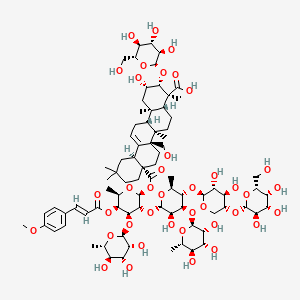

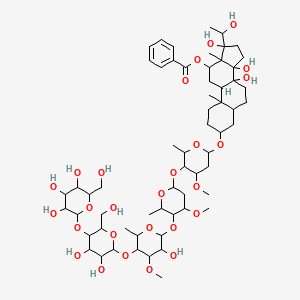

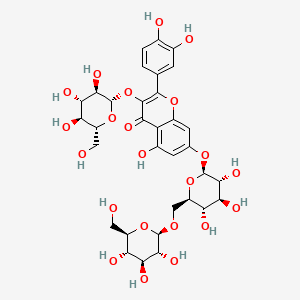

“(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9NO2.HCl . It has a molecular weight of 163.60 .

Molecular Structure Analysis

The molecular structure of “(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride” consists of a cyclopentene ring with an amino group at the 4th position and a carboxylic acid group at the 2nd position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride” include a molecular weight of 163.60 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Aplicaciones Científicas De Investigación

Efficient Synthesis of Hydroxy‐Substituted Derivatives

Researchers Benedek et al. (2008) demonstrated the synthesis of hydroxy-substituted cispentacin derivatives from N-protected cis- and trans-2-aminocyclopent-3-enecarboxylic acid derivatives, highlighting the potential of these compounds in organic synthesis and drug development. The stereoisomers and enantiomers prepared through oxazoline intermediates and OsO4-catalyzed oxidation underscore the versatility of these compounds in stereochemical and configurational studies (Benedek et al., 2008).

Building Blocks for Helical Foldamers

Kwon et al. (2015) explored cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block for helical foldamers, demonstrating its conformational preference similar to cis-2-aminocyclohexanecarboxylic acid. The study reveals the compound's potential in designing foldamers for molecular recognition and catalysis, as α/β-Peptides consisting of (1S,2R)-cis-ACHE and L-alanine adopted helical conformations both in solution and the crystal state (Kwon et al., 2015).

Enantioselective Synthesis in Biocatalysis

Wen et al. (2015) developed an efficient biocatalytic process to obtain optically pure (1S,4R)-N-(benzylcarbamoyl)-4-aminocyclopent-2-en-1-ol, a key intermediate of ticagrelor, highlighting the compound's application in enantioselective synthesis and its importance in pharmaceutical manufacturing. The use of Candida antarctica lipase B (CALB) for the asymmetric hydrolysis reaction showcases the integration of enzymatic methods in synthetic chemistry for achieving high enantiomeric excess and conversion yields (Wen et al., 2015).

Mecanismo De Acción

Mode of Action

It has been studied for its corrosion inhibitive action on mild steel in an acidic medium . The compound acts on the mild steel surface with a mixed type inhibitive mechanism .

Result of Action

In the context of corrosion inhibition, it has been observed to reduce the average roughness of the metallic surface after application .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. For instance, in the context of corrosion inhibition, the temperature of the environment was found to influence its efficacy .

Propiedades

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDJHYGBXSCMJL-JBUOLDKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660909 |

Source

|

| Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride | |

CAS RN |

130931-84-9 |

Source

|

| Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium](/img/structure/B591416.png)

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)